5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
5-(chloromethyl)-2-cyclobutyl-1,3-oxazole |
InChI |
InChI=1S/C8H10ClNO/c9-4-7-5-10-8(11-7)6-2-1-3-6/h5-6H,1-4H2 |
InChI Key |
VKQZUYGPPQLXET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)CCl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Chloromethyl 2 Cyclobutyl 1,3 Oxazole
Historical and Classical Approaches to Substituted 1,3-Oxazoles
The foundational methods for synthesizing the oxazole (B20620) ring have provided the basis for more complex molecular constructions. While not always directly applicable to the target compound in their original forms, these classical reactions have been adapted and modified over the years.
Fischer Oxazole Synthesis and its Applicability to Alkyl-Substituted Oxazoles
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a pioneering method for creating 2,5-disubstituted oxazoles. wikipedia.org The reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgresearchgate.net While historically employed for aromatic substrates, there have been instances of its use with aliphatic compounds. wikipedia.org
The general applicability of the Fischer synthesis to a molecule like 5-(chloromethyl)-2-cyclobutyl-1,3-oxazole would necessitate the use of a cyclobutanecarboxaldehyde-derived cyanohydrin and an aldehyde precursor for the chloromethyl group. However, the classical conditions of passing dry HCl gas through an ether solution might present challenges with sensitive functional groups. wikipedia.org
Bredereck Reaction for Oxazole Ring Formation with Chloromethyl Precursors
The Bredereck reaction offers a versatile route to oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is particularly relevant for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com For the target compound, a key starting material would be 1,3-dichloroacetone, which can react with a suitable amide to form a 4-chloromethyl-2-substituted oxazole. ijpsonline.com
For instance, the reaction of a substituted benzamide (B126) with 1,3-dichloropropanone can yield a 4-chloromethyl-2-aryloxazole. ijpsonline.com Adapting this to the target molecule would involve using cyclobutanecarboxamide (B75595) as the amide component.
Van Leusen Oxazole Synthesis for 2,5-Disubstituted Oxazoles
Developed in 1972, the Van Leusen oxazole synthesis is a powerful one-pot reaction for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The reaction proceeds under mild, basic conditions. ijpsonline.comnih.gov A significant advantage of this method is its ability to be adapted for the synthesis of 4,5-disubstituted oxazoles in a one-pot manner by including an aliphatic halide. organic-chemistry.org
The synthesis of this compound via this route would likely involve the reaction of cyclobutanecarboxaldehyde (B128957) with a modified isocyanide or a related strategy that incorporates the chloromethyl moiety at the 5-position. The reaction is driven by the unique reactivity of TosMIC, which contains acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org
Ring-Closure Strategies for Oxazole Ring Construction
A common and adaptable strategy for forming the oxazole ring involves the cyclization of acyclic precursors. nih.gov One such method is the Robinson-Gabriel synthesis, which utilizes the intramolecular cyclization and dehydration of a 2-acylamino ketone. cutm.ac.in The yield of this reaction can often be improved by using polyphosphoric acid as the dehydrating agent. ijpsonline.comijpsonline.com
Another ring-closure approach involves the reaction of an α-haloketone with a primary amide, which is a variation of the Bredereck reaction. pharmaguideline.com For synthesizing this compound, this would conceptually involve the reaction of a cyclobutyl-containing amide with a halo-substituted ketone that can provide the C4 and C5 atoms of the oxazole ring, along with the chloromethyl group.
Modern and Advanced Synthetic Protocols for this compound
While classical methods provide a strong foundation, modern synthetic chemistry offers more direct and efficient pathways to complex molecules like this compound.
Direct Synthesis of 1,3-Oxazoles Bearing Cyclobutyl and Chloromethyl Moieties
For example, a continuous-flow protocol has been developed for the synthesis of 2-(azidomethyl)oxazoles. nih.gov This process involves the thermolysis of a vinyl azide (B81097) to form an azirine, which then reacts with bromoacetyl bromide to generate a 2-(bromomethyl)oxazole. nih.gov A subsequent nucleophilic displacement with sodium azide yields the final product. nih.gov A similar strategy could be envisioned, starting with a cyclobutyl-substituted vinyl azide and using chloroacetyl chloride. nih.gov
Furthermore, the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been achieved using a triflylpyridinium reagent and activated methylisocyanides. nih.gov This method demonstrates broad substrate scope and good functional group tolerance, suggesting its potential applicability to the synthesis of the target compound from cyclobutanecarboxylic acid. nih.gov
Table of Synthetic Approaches
| Synthetic Method | Key Reactants | Position of Substitution | Potential Applicability to Target Compound |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-disubstituted | Moderate, requires specific aliphatic precursors. |
| Bredereck Reaction | α-Haloketone, Amide | 2,4-disubstituted | High, using cyclobutanecarboxamide and a dichloroketone. |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, Halide | 4,5-disubstituted | High, adaptable one-pot synthesis. |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | 2,5-disubstituted | Moderate, depends on precursor availability. |
| Modern Direct Synthesis | Carboxylic Acid, Isocyanide | 4,5-disubstituted | High, offers good functional group tolerance. |
Metal-Catalyzed Cyclization Reactions
Metal-catalyzed reactions offer efficient and often milder conditions for the synthesis of oxazoles. nih.gov Catalysts based on copper, palladium, and gold have been extensively used for the formation of the oxazole ring. chemsynthesis.com These reactions typically involve the cyclization of precursors such as propargyl amides or the coupling of various components.
One common strategy involves the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by in situ cyclization to yield 2,5-disubstituted oxazoles. chemsynthesis.com Copper catalysts are also widely employed in oxidative cyclization reactions. For instance, the copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. chemsynthesis.com Gold catalysts have been shown to be effective in the intermolecular trapping of α-oxo gold carbenes with cyanamides to produce 2-amino-1,3-oxazoles. chemsynthesis.com
Table 1: Examples of Metal-Catalyzed Oxazole Synthesis
| Catalyst/Reagent | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu | N-propargylamides, Aryl iodides | 2,5-disubstituted oxazoles | chemsynthesis.com |
| Copper(II) | Enamides | 2,5-disubstituted oxazoles | chemsynthesis.com |
| Gold(I) | Ynamides, Nitriles, Oxidant | 2,5-disubstituted oxazoles | chemsynthesis.com |
| Nickel(II) | (Benz)oxazoles, (Hetero)aryl chlorides | C2-arylated (benz)oxazoles | organic-chemistry.org |
Oxidative Cyclization Methods for 1,3-Oxazole Scaffolds
Oxidative cyclization represents a powerful approach to oxazole synthesis, often starting from readily available acyclic precursors. These methods typically involve the formation of a C-O bond and a C=N bond in a single oxidative step. A variety of oxidizing agents have been employed for this purpose.
A well-established method is the phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, which provides a metal-free route to functionalized oxazoles through oxidative carbon-oxygen bond formation. chemsynthesis.com Another approach utilizes a copper(II)-catalyzed oxidative cyclization of enamides, which proceeds under mild conditions at room temperature. chemsynthesis.com More recently, visible-light photoredox catalysis has emerged as a green and efficient method for the synthesis of substituted oxazoles from α-bromo ketones and amines, proceeding through a tandem oxidative cyclization. chemsynthesis.com
Table 2: Oxidative Cyclization Methods for Oxazole Synthesis
| Oxidant/Catalyst | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Phenyliodine diacetate (PIDA) | Enamides | Heavy-metal-free | chemsynthesis.com |
| Copper(II) | Enamides | Vinylic C-H functionalization, Room temperature | chemsynthesis.com |
| Visible-light photoredox catalysis | α-bromo ketones, Amines | Metal- and peroxide-free, Sustainable | chemsynthesis.com |
| Iodine/TBHP | β-acylamino ketones | Selective for oxazoles over oxazolines | organic-chemistry.org |
[3+2] Cycloaddition Reactions in Oxazole Synthesis
[3+2] cycloaddition reactions are a convergent and efficient strategy for the construction of five-membered heterocyclic rings like oxazoles. These reactions involve the combination of a three-atom component with a two-atom component.
A prominent example is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov This reaction proceeds through a [3+2] cycloaddition mechanism to form 5-substituted oxazoles. nih.gov The versatility of this method allows for the synthesis of a wide variety of oxazole compounds with good yields. nih.gov Other [3+2] cycloaddition strategies include the reaction of in-situ-formed azaoxyallyl cations with cyclopropenones to yield spirocyclic oxazole derivatives. chemicalbook.com
Table 3: [3+2] Cycloaddition Reactions for Oxazole Synthesis
| Reaction Name/Type | Key Reactants | Product Type | Reference |
|---|---|---|---|
| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | 5-substituted oxazoles | nih.gov |
| Azaoxyallyl cation cycloaddition | Azaoxyallyl cations, Cyclopropenones | Spirocyclic oxazoles | chemicalbook.com |
| La(OTf)3-catalyzed cycloaddition | Quinones, Vinyl azides | Benzo[d]oxazoles | nih.gov |
Post-Cyclization Functionalization for this compound
Once the oxazole core is formed, subsequent functionalization is necessary to introduce the chloromethyl group at the C-5 position and the cyclobutyl moiety at the C-2 position.
Introduction of Chloromethyl Group at C-5 of the Oxazole Ring
The introduction of a chloromethyl group at the C-5 position of the oxazole ring can be challenging. Direct chloromethylation of the unsubstituted oxazole ring is not a standard procedure. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C-5 position, but this requires the presence of activating groups. researchgate.net
A plausible strategy involves the functionalization of a pre-existing group at the C-5 position. For instance, a 5-hydroxymethyl-oxazole derivative could be synthesized and subsequently converted to the corresponding chloromethyl derivative using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. chemicalbook.com Alternatively, a Vilsmeier-Haack type reaction on an activated oxazole could potentially introduce a formyl group at C-5, which could then be reduced and chlorinated. Another approach could involve the use of a starting material that already contains the chloromethyl precursor. For example, the reaction of an appropriate α-haloketone with an amide (Bredereck reaction) could be envisioned where the halogen is part of the desired chloromethyl group.
Table 4: Potential Strategies for C-5 Chloromethylation of Oxazoles
| Strategy | Precursor | Reagents | Comments |
|---|---|---|---|
| Chlorination of a 5-hydroxymethyl derivative | 5-Hydroxymethyl-2-cyclobutyl-1,3-oxazole | SOCl2 or POCl3 | A common method for converting alcohols to chlorides. |
Installation of the Cyclobutyl Moiety at C-2 of the Oxazole Ring
The installation of the cyclobutyl group at the C-2 position of the oxazole ring can be achieved through several established synthetic methods for 2-substituted oxazoles.
One of the most direct methods is to start with a precursor that already contains the cyclobutyl group. For instance, cyclobutanecarboxylic acid or its derivatives (e.g., acid chloride, ester) can be used in the Robinson-Gabriel synthesis. nih.gov This involves the reaction of cyclobutanecarboxamide with an α-haloketone, followed by cyclodehydration. Similarly, cyclobutanecarboxaldehyde can be employed in the Fischer oxazole synthesis, where it reacts with a cyanohydrin in the presence of an acid. nih.gov
Another strategy involves the lithiation of the C-2 position of an existing oxazole ring, followed by quenching with a cyclobutyl electrophile, such as cyclobutyl bromide. However, this method can be complicated by the potential for ring-opening of the 2-lithiooxazole intermediate. researchgate.net
Table 5: Methods for Introducing a Cyclobutyl Group at C-2 of Oxazoles
| Method | Key Precursor | Key Reaction | Reference |
|---|---|---|---|
| Robinson-Gabriel Synthesis | Cyclobutanecarboxylic acid/amide | Reaction with an α-haloketone and cyclodehydration | nih.gov |
| Fischer Oxazole Synthesis | Cyclobutanecarboxaldehyde | Reaction with a cyanohydrin | nih.gov |
| From α-diazoketones | Cyclobutanecarbonyl-containing diazoketone | Reaction with nitriles catalyzed by Lewis acids | researchgate.net |
Sustainable and Green Chemistry Approaches in Oxazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including oxazoles. These "green" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste production, and improve energy efficiency. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 2,4-disubstituted 1,3-oxazole analogues has been successfully achieved using microwave irradiation, demonstrating improved yields and shorter reaction times.
Table 6: Green Chemistry Approaches in Oxazole Synthesis
| Green Approach | Example Application | Advantages | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | Synthesis of 2,4-disubstituted 1,3-oxazoles | Reduced reaction times, higher yields | |
| Ultrasound-mediated synthesis | General oxazole synthesis | Enhanced reaction rates and yields | researchgate.net |
| Use of ionic liquids | Van Leusen oxazole synthesis | Recyclable solvent, high yields | organic-chemistry.org |
| Solvent-free reactions | Copper-catalyzed annulation | Reduced waste, milder conditions | chemsynthesis.com |
| Photoredox catalysis | Tandem oxidative cyclization | Use of visible light, metal- and peroxide-free | chemsynthesis.com |
Microwave-Assisted Synthesis for 1,3-Oxazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjarr.comnih.gov This technology has been successfully applied to the synthesis of various oxazole derivatives. The use of microwave irradiation can significantly enhance the efficiency of cyclization reactions that form the oxazole ring. ijpsonline.com
For instance, the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has been achieved by reacting haloketones with substituted arylamides under microwave irradiation. ijpsonline.com In one reported method, the reaction of a substituted arylaldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation at 65 °C and 350 W for 8 minutes in isopropanol (B130326) resulted in a 96% yield of the corresponding 5-phenyl oxazole. acs.org This demonstrates the potential for rapid and high-yield synthesis of oxazole cores. acs.org
Another example involves the microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles from TosMIC and aldehydes in anhydrous methanol, which also showed high efficiency and a broad substrate scope. nih.gov The key advantages of this method are the reduced reaction times and improved yields, making it an attractive approach for the synthesis of complex oxazole derivatives. wjarr.comnih.gov
| Reactants | Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted arylaldehyde, TosMIC | Microwave-Assisted | 65 °C, 350 W, K3PO4, IPA | 8 min | 96 | acs.org |
| p-substituted 2-bromoacetophenone, urea (B33335) | Microwave-Assisted | DMF | Not specified | Good | ijpsonline.com |
| TosMIC, Aldehydes | Microwave-Assisted | Anhydrous methanol | Not specified | High | nih.gov |
Ultrasound-Promoted Oxazole Synthesis
Ultrasound irradiation is another green chemistry technique that has been effectively utilized in the synthesis of heterocyclic compounds, including oxazoles. ijpsonline.comnih.gov The application of ultrasound can lead to enhanced reaction rates and yields due to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. tandfonline.com This method is noted for its mild reaction conditions, shorter reaction times, and often results in higher purity products. ijpsonline.commdpi.com
Several studies have reported the successful synthesis of oxazole and isoxazole (B147169) derivatives using ultrasound. For example, a one-pot, three-component reaction for the synthesis of isoxazole derivatives under ultrasonic irradiation was found to be significantly more efficient than conventional stirring, with yields increasing from 57.2–71.6% to 77.6–91.2% and reaction times decreasing from 5 hours to 1 hour. mdpi.com In another instance, the synthesis of oxazole derivatives from chloride-containing ketones and urea was achieved in just 6 minutes with a 60% yield under ultrasound irradiation. nih.gov
The use of ultrasound in conjunction with environmentally benign solvents like water or ethanol (B145695) further enhances the green credentials of this synthetic approach. ijpsonline.commdpi.com
| Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 5-methylisoxazol-3-amine, 2-fluorobenzaldehyde, dialkyl phosphite | 78-80 °C, Ultrasound (25 kHz, 500 W) | 1 h | 77.6-91.2 | mdpi.com |
| Hydroxylamine (B1172632) hydrochloride, aromatic aldehydes, ethyl acetoacetate | 50 °C, Ultrasound | 15 min | 95 | mdpi.com |
| Chloride-containing ketone, urea | Ultrasound | 6 min | 60 | nih.gov |
Utilization of Environmentally Benign Solvents and Catalysts
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally friendly solvents and catalysts. ijpsonline.com In the context of oxazole synthesis, significant progress has been made in replacing hazardous organic solvents with greener alternatives.
Ionic liquids (ILs) have been employed as recyclable solvents in the van Leusen synthesis of 4,5-disubstituted oxazoles, with the IL being reused up to six times without a significant loss in yield. ijpsonline.comnih.gov Water, the most environmentally benign solvent, has also been used effectively. For instance, the van Leusen reaction has been performed in water at 50 °C in the presence of β-cyclodextrin (β-CD) as a catalyst, resulting in excellent yields. nih.gov
The choice of catalyst also plays a crucial role in the greenness of a synthetic route. Silver triflate (AgOTF) has been used as a catalyst for the cyclization reaction in the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. ijpsonline.com Palladium/copper catalysts have been utilized for direct arylation in the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com The use of solid-supported catalysts, such as a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin, facilitates easy separation and purification of the product. nih.govorganic-chemistry.org
| Solvent/Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Ionic Liquids (e.g., [bmim]Br) | van Leusen Synthesis | Recyclable, high yields | ijpsonline.comnih.gov |
| Water with β-cyclodextrin | van Leusen Synthesis | Environmentally benign, excellent yields | nih.gov |
| Silver triflate (AgOTF) | Cyclization | Promotes cyclization | ijpsonline.com |
| Palladium/Copper | Direct Arylation | Efficient for C-C bond formation | ijpsonline.com |
| Ion exchange resin | van Leusen Synthesis | Easy separation, high purity | nih.govorganic-chemistry.org |
Continuous Flow Synthesis for Scalable Production
Continuous flow chemistry offers several advantages over traditional batch processing, particularly for scalable production. durham.ac.uk These advantages include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and integration of in-line purification. nih.govnih.gov
The synthesis of 1,3,4-oxadiazoles has been successfully demonstrated in a continuous flow system using an iodine-mediated oxidative cyclization approach. nih.gov This method employed a heated packed-bed reactor with solid K2CO3 as a base, achieving high yields in short residence times of 10 minutes. nih.gov The scalability of this process was demonstrated with a productivity of 34 mmol/h, and it featured an integrated quenching and extraction step, which is beneficial for handling hazardous reagents like iodine. nih.gov
A fully automated multipurpose mesofluidic flow reactor has also been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uknih.gov This system allows for the rapid screening of reaction parameters and the use of solid-supported reagents to expedite the synthesis and purification processes, making it suitable for producing small libraries of compounds for medicinal chemistry applications. durham.ac.uk
| Target Compound | Flow System | Key Features | Productivity/Yield | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazoles | Heated packed-bed reactor with K2CO3 | Short residence time (10 min), in-line extraction | Up to 93% yield, 34 mmol/h | nih.gov |
| 4,5-Disubstituted oxazoles | Automated mesofluidic reactor | On-chip mixing, solid-supported reagents | >80% isolated yield | durham.ac.uk |
| Di- and trisubstituted oxazoles | Photochemical transposition of isoxazoles | Rapid and mild process | Not specified | organic-chemistry.org |
Life Cycle Assessment (LCA) of Oxazole Synthesis Pathways
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impact of a product or process throughout its entire life cycle. rsc.orgresearchgate.net This analysis is crucial for identifying more sustainable synthetic routes.
A comparative LCA study of seven batch synthesis approaches and two continuous-flow approaches for 2-aryl benzoxazoles demonstrated the environmental superiority of continuous flow technology. rsc.org The flow chemistry process showed an 85% reduction in carbon emissions compared to the best batch approach. rsc.org The study also highlighted that the flow process had lower energy consumption and a reduced solvent load, which contributed significantly to its better environmental profile. rsc.org The main environmental impact in the batch processes was attributed to the solvent and energy consumption, accounting for up to 88% of the impact. rsc.org
This type of analysis provides a quantitative basis for selecting synthetic strategies that are not only efficient in terms of yield and cost but also environmentally sustainable.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Carbon Emissions | Higher | 85% reduction compared to batch | rsc.org |
| Energy Consumption | Higher | Lower | rsc.org |
| Solvent Load | Higher (up to 88% of environmental impact) | Lower | rsc.org |
Chemo-, Regio-, and Stereoselective Synthetic Control for this compound
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of oxazoles, this is often controlled by the choice of reagents and reaction conditions. For example, in a molecule with multiple carbonyl groups, a specific one could be targeted for reaction with a TosMIC-like reagent by tuning the reactivity of the carbonyls or the nucleophilicity of the reagent.
Regioselectivity , the control of the position of substitution on the oxazole ring, is a well-addressed aspect of oxazole synthesis. The classical Robinson-Gabriel synthesis and the van Leusen reaction, for instance, provide specific substitution patterns based on the starting materials. researchgate.net The reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of regioisomeric 1,2-oxazoles, and the outcome can be controlled by the reaction conditions. beilstein-journals.orgnih.gov Metal-free annulation of alkynes and nitriles using PhIO as an oxygen source has been shown to be a regioselective method for assembling 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. organic-chemistry.org
Stereoselectivity , the control of the three-dimensional arrangement of atoms, would be relevant if the cyclobutyl group or other substituents contained chiral centers. The synthesis of chiral oxazole derivatives can be achieved by using chiral starting materials or chiral catalysts. For the synthesis of this compound, if a specific stereoisomer of the cyclobutyl moiety is desired, the synthesis would need to start from an enantiomerically pure cyclobutane (B1203170) derivative.
Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2 Cyclobutyl 1,3 Oxazole
Reactivity Profile of the Chloromethyl Moiety at C-5
The chloromethyl group attached to the C-5 position of the oxazole (B20620) ring is analogous to a benzylic halide in its reactivity. The adjacent oxazole ring can stabilize the transition states of reactions involving this group, thereby enhancing its reactivity.
The carbon atom of the chloromethyl group is electrophilic and, consequently, susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although a unimolecular (SN1) pathway may be possible under conditions that favor carbocation formation. The SN2 pathway is generally dominant for primary halides like the chloromethyl group.
5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole is expected to react readily with a variety of nitrogen-containing nucleophiles, such as primary and secondary amines. These reactions would lead to the formation of the corresponding aminomethyl derivatives. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
General Reaction Scheme:
R¹R²NH + this compound → 5-((R¹R²N)methyl)-2-cyclobutyl-1,3-oxazole + HCl
| Nucleophile (Amine) | Product | Reaction Conditions |
| Ammonia (B1221849) (NH₃) | 5-(Aminomethyl)-2-cyclobutyl-1,3-oxazole | Typically in a polar solvent |
| Primary Amine (RNH₂) | 5-(((Alkyl/Aryl)amino)methyl)-2-cyclobutyl-1,3-oxazole | Base, suitable solvent |
| Secondary Amine (R₂NH) | 5-(((Dialkyl/Diaryl)amino)methyl)-2-cyclobutyl-1,3-oxazole | Base, suitable solvent |
Sulfur-based nucleophiles, such as thiolates (RS⁻), are potent nucleophiles and are expected to react efficiently with this compound to yield the corresponding thioethers. These reactions are valuable for introducing sulfur-containing functionalities into the molecule.
General Reaction Scheme:
RS⁻ + this compound → 5-((RS)methyl)-2-cyclobutyl-1,3-oxazole + Cl⁻
| Nucleophile (Thiolate) | Product | Reaction Conditions |
| Sodium thiomethoxide (NaSMe) | 5-((Methylthio)methyl)-2-cyclobutyl-1,3-oxazole | Polar aprotic solvent |
| Sodium thiophenoxide (NaSPh) | 5-((Phenylthio)methyl)-2-cyclobutyl-1,3-oxazole | Polar aprotic solvent |
Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds at the chloromethyl position. Reagents such as cyanide salts or enolates derived from malonic esters are expected to undergo substitution reactions.
Reaction with Cyanide: The reaction with a cyanide salt, such as sodium cyanide, would yield the corresponding nitrile, 2-(2-cyclobutyl-1,3-oxazol-5-yl)acetonitrile. This nitrile can be a precursor to carboxylic acids, amines, and other functional groups.
NaCN + this compound → 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetonitrile + NaCl
Reaction with Malonates: The reaction with diethyl malonate in the presence of a base would result in the formation of diethyl 2-((2-cyclobutyl-1,3-oxazol-5-yl)methyl)malonate. This product can be further manipulated, for instance, through decarboxylation, to introduce a propionic acid side chain.
CH₂(COOEt)₂ + Base + this compound → Diethyl 2-((2-cyclobutyl-1,3-oxazol-5-yl)methyl)malonate
| Nucleophile | Product | Potential Subsequent Transformations |
| Sodium Cyanide (NaCN) | 2-(2-Cyclobutyl-1,3-oxazol-5-yl)acetonitrile | Hydrolysis to carboxylic acid, reduction to amine |
| Diethyl Malonate | Diethyl 2-((2-cyclobutyl-1,3-oxazol-5-yl)methyl)malonate | Hydrolysis and decarboxylation to form a substituted propionic acid |
Under strongly basic conditions, an elimination reaction (E2) can potentially compete with nucleophilic substitution. This would involve the removal of a proton from the carbon adjacent to the chloromethyl group (if such a proton exists and is acidic enough) and the concurrent expulsion of the chloride ion, leading to the formation of a double bond. However, for this compound, the most likely elimination pathway would involve a proton on the oxazole ring, which is generally not favored. A more plausible, though still potentially minor, pathway could be the formation of a vinyl oxazole if a suitable proton is available on a substituent at the C-4 position. In the absence of an adjacent acidic proton, elimination reactions are less likely to be a major pathway for this specific compound.
The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under certain conditions, such as exposure to UV light or in the presence of radical initiators. This would generate a 2-cyclobutyl-1,3-oxazol-5-yl)methyl radical. This reactive intermediate could then participate in various radical reactions, such as radical additions to alkenes or radical-mediated cyclizations. While less common than nucleophilic substitutions, this pathway offers an alternative route for functionalization.
Nucleophilic Substitution Reactions (SN1 and SN2) on the Chloromethyl Group
Reactivity of the 1,3-Oxazole Ring System
The reactivity of the 1,3-oxazole ring is characterized by a complex interplay of its aromatic character, the presence of two heteroatoms (oxygen and nitrogen), and the influence of substituents. The oxazole ring is considered aromatic, though less so than rings like benzene (B151609) or pyrrole. The nitrogen atom acts as a pyridine-type nitrogen, while the oxygen atom behaves like a furan-type oxygen. This structure dictates its behavior in various chemical transformations.
Electrophilic Aromatic Substitution Patterns on 1,3-Oxazoles with Alkyl and Halomethyl Substituents
Electrophilic aromatic substitution (SEAr) on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.com However, the presence of electron-donating substituents can facilitate these reactions. pharmaguideline.comwikipedia.org The position of electrophilic attack is highly dependent on the nature and position of the substituents already present on the ring.
For an oxazole ring substituted with an alkyl group (like the cyclobutyl group at C2) and a halomethyl group (like the chloromethyl group at C5), the directing effects of these substituents must be considered. Alkyl groups are generally activating and ortho-, para-directing in aromatic systems. In the context of the oxazole ring, a C2-alkyl group would be expected to activate the C5 and C4 positions. The chloromethyl group at C5, being weakly deactivating, would primarily exert its influence through steric hindrance and inductive effects.
Given the substitution pattern of this compound, any potential electrophilic aromatic substitution would likely be directed to the C4 position. The C2 position is already substituted, and the C5 position, while typically susceptible to electrophilic attack in unsubstituted oxazole, is blocked by the chloromethyl group. wikipedia.org Therefore, the C4 position is the most probable site for an electrophile to attack, assuming the reaction can be driven under sufficiently forcing conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Substituted Oxazoles
| Substituent Pattern | Activating/Deactivating Effect | Predicted Position of Electrophilic Attack |
| 2-Alkyl | Activating | C5 > C4 |
| 5-Halomethyl | Deactivating | - |
| 2-Alkyl, 5-Halomethyl | Overall Deactivated | C4 (if reaction occurs) |
Note: This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution.
Deprotonation and Anion Chemistry of the Oxazole Ring
The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. thepharmajournal.com The proton at the C2 position is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. wikipedia.org Deprotonation at C2 can be achieved using strong bases like organolithium reagents. wikipedia.orgnih.gov The resulting C2-lithio salt can exist in equilibrium with a ring-opened enolate-isonitrile species. wikipedia.org
In the case of this compound, the C2 position is substituted with a cyclobutyl group, precluding direct deprotonation at this site. Therefore, deprotonation would preferentially occur at the next most acidic position, which is C4 (since C5 is also substituted). The resulting C4-anion could then be trapped by various electrophiles, providing a route to 4-substituted oxazole derivatives.
Selective deprotonation at a specific carbon atom of the oxazole ring is a powerful tool for the synthesis of polysubstituted oxazoles. nih.gov The stability and reactivity of the resulting oxazolide anion are subjects of ongoing research. nih.gov
Alkylation Reactions of the Oxazole Nitrogen
The nitrogen atom in the 1,3-oxazole ring possesses a lone pair of electrons and can act as a nucleophile, undergoing alkylation with various alkylating agents to form N-alkyloxazolium salts. pharmaguideline.com This reaction is analogous to the quaternization of pyridine. The resulting oxazolium salts are more susceptible to nucleophilic attack and can be used as intermediates in various synthetic transformations.
For this compound, the nitrogen at the 3-position is available for alkylation. Treatment with an alkyl halide, for example, would yield the corresponding 3-alkyl-5-(chloromethyl)-2-cyclobutyl-1,3-oxazolium salt. The reactivity of the oxazolium salt would be significantly different from the parent oxazole, with the ring being more electron-deficient.
Ring-Opening Reactions and Rearrangements
The oxazole ring can undergo a variety of ring-opening reactions and rearrangements, often under thermal or photochemical conditions, or upon treatment with certain reagents. These reactions can provide access to other heterocyclic systems or acyclic compounds. rsc.orgresearchgate.net
One notable rearrangement is the Cornforth rearrangement, which involves the thermal rearrangement of 4-acyloxazoles. While not directly applicable to this compound in its ground state, it highlights the potential for skeletal reorganization within the oxazole framework.
Furthermore, nucleophilic attack on the oxazole ring can sometimes lead to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment of certain oxazoles with ammonia or formamide (B127407) can lead to the formation of imidazoles. pharmaguideline.com The susceptibility of this compound to such ring-opening reactions would depend on the specific reaction conditions and the nature of the nucleophile.
Influence of the Cyclobutyl Substituent on Molecular Reactivity and Selectivity
The cyclobutyl group at the C2 position of the oxazole ring is not merely a passive spectator; it actively influences the molecule's reactivity and the selectivity of its reactions through a combination of steric and electronic effects.
Steric and Electronic Effects of the Cyclobutyl Group
Steric Effects:
The cyclobutyl group is a bulky substituent. Its presence at the C2 position will sterically hinder the approach of reagents to the adjacent atoms, namely the nitrogen at position 3 and the C-H bond at position 4 (if it were unsubstituted). In the context of this compound, the steric bulk of the cyclobutyl group will influence the accessibility of the nitrogen atom for alkylation and may affect the rate of reactions involving the C4 position.
The puckered conformation of the cyclobutane (B1203170) ring can also create a specific three-dimensional environment around the oxazole core, potentially influencing the stereoselectivity of reactions occurring at or near the ring.
Electronic Effects:
Electronically, alkyl groups are generally considered to be weakly electron-donating through an inductive effect. The cyclobutyl group, as an alkyl substituent, will therefore slightly increase the electron density of the oxazole ring. This electron-donating effect can have several consequences:
Increased Basicity of Nitrogen: The electron-donating nature of the cyclobutyl group will increase the basicity of the nitrogen atom at the 3-position, making it more susceptible to protonation and alkylation compared to an unsubstituted oxazole. wikipedia.org
Activation towards Electrophilic Attack: The increased electron density in the ring can help to partially offset the deactivating effect of the pyridine-type nitrogen, potentially making the ring more amenable to electrophilic aromatic substitution, although such reactions are still expected to be challenging. pharmaguideline.com
Stabilization of Adjacent Cations: The cyclobutyl group can stabilize a positive charge that might develop on an adjacent atom during the course of a reaction, for example, in the transition state of an electrophilic attack.
The C-C bonds within a cyclobutane ring have a slightly increased p-character compared to acyclic alkanes. researchgate.net This can lead to subtle electronic interactions with the attached pi-system of the oxazole ring, further modulating its reactivity.
Table 2: Summary of the Effects of the Cyclobutyl Substituent
| Effect | Description | Consequence for Reactivity |
| Steric Hindrance | The bulk of the cyclobutyl group impedes the approach of reagents. | Decreased reaction rates at adjacent positions (N3, C4). Potential for stereoselectivity. |
| Inductive Effect | Weakly electron-donating, increasing electron density in the oxazole ring. | Increased basicity of N3. Partial activation of the ring towards electrophiles. |
| Hybridization Effects | Increased p-character of C-C bonds in the cyclobutyl ring. | Subtle modulation of the electronic properties of the oxazole ring. |
Cyclobutyl Ring Strain and its Impact on Adjacent Reactivity
The presence of a cyclobutyl group at the 2-position of the oxazole ring introduces a significant degree of ring strain, which can influence the reactivity of the entire molecule. Cyclobutane itself possesses a ring strain of approximately 26 kcal/mol. This strain arises from a combination of angle strain, due to the deviation of the internal C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon, and torsional strain from eclipsing interactions of adjacent hydrogen atoms.
This inherent strain in the cyclobutyl ring can have several consequences for the adjacent oxazole system and its substituents:
Electronic Effects : The strained C-C bonds of the cyclobutyl ring have a higher p-character than typical sp³-hybridized carbons. This can lead to the cyclobutyl group acting as a weak electron-donating group through sigma-bond donation into the oxazole ring. This donation can subtly modulate the electron density of the oxazole ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.
Steric Hindrance : The puckered conformation of the cyclobutyl ring can exert steric hindrance around the C2 position of the oxazole. This can influence the approach of reagents, potentially favoring reactions at the less hindered C5 position and the chloromethyl group.
A theoretical study on the ring strain of cyclobutane and its silicon analogues highlights the significant strain energy associated with the four-membered ring. rsc.org While this study does not directly investigate the influence on adjacent heterocycles, it underscores the inherent energetic instability of the cyclobutyl moiety that drives its potential to influence neighboring functional groups.
Derivatization Strategies for Expanding the Chemical Space of this compound
The structural features of this compound offer several avenues for derivatization, allowing for the systematic exploration of its chemical space. These strategies primarily target the reactive chloromethyl group and the oxazole ring itself.
Nucleophilic Substitution at the Chloromethyl Group:
The most straightforward derivatization pathway involves the nucleophilic displacement of the chloride ion from the chloromethyl group. This is a versatile strategy that allows for the introduction of a wide array of functional groups.
| Nucleophile | Resulting Functional Group | Potential Application |
| Amines (R-NH₂) | Aminomethyl | Introduction of basic centers, further functionalization |
| Alcohols (R-OH) | Alkoxymethyl ether | Modulation of lipophilicity |
| Thiols (R-SH) | Thioether | Introduction of sulfur-containing moieties |
| Azide (B81097) (N₃⁻) | Azidomethyl | Precursor for "click chemistry" (e.g., Huisgen cycloaddition) |
| Cyanide (CN⁻) | Acetonitrile | Chain extension, precursor for carboxylic acids or amines |
Modification of the Oxazole Ring:
The oxazole ring itself can be a target for derivatization, although it is generally less reactive than the chloromethyl group. researchgate.net
Electrophilic Aromatic Substitution : While oxazoles are relatively electron-poor heterocycles, electrophilic substitution can occur, typically at the C4 position. However, the presence of the cyclobutyl and chloromethyl groups may influence the regioselectivity and feasibility of such reactions.
Metalation and Cross-Coupling Reactions : Directed ortho-metalation (DoM) followed by quenching with an electrophile is a powerful tool for functionalizing oxazoles. researchgate.net For this compound, deprotonation at the C4 position with a strong base (e.g., n-butyllithium) could be followed by reaction with various electrophiles. Subsequent cross-coupling reactions, such as Suzuki or Stille couplings, could then be employed to introduce aryl or vinyl groups.
Ring Transformation Reactions:
The oxazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene. researchgate.net These reactions lead to the formation of more complex heterocyclic systems, significantly expanding the chemical diversity of the derivatives.
The combination of these derivatization strategies provides a robust platform for generating a library of compounds based on the this compound scaffold. The interplay between the reactivity of the chloromethyl group and the unique electronic and steric properties imparted by the cyclobutyl ring offers opportunities for the synthesis of novel molecules with potentially interesting properties.
Advanced Spectroscopic and Structural Characterization in Oxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined.
High-Resolution ¹H NMR Spectroscopy
In the ¹H NMR spectrum of 5-(chloromethyl)-2-cyclobutyl-1,3-oxazole, distinct signals corresponding to each unique proton environment are expected. The proton on the oxazole (B20620) ring (H-4) is anticipated to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm. The chloromethyl group (CH₂Cl) protons will likely resonate as a singlet further downfield than typical alkyl protons, estimated to be in the range of δ 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and the oxazole ring.
The cyclobutyl protons will present a more complex set of signals. The methine proton attached to the oxazole ring (CH) is expected to be a multiplet, likely a quintet or a more complex pattern, in the region of δ 3.2-3.8 ppm. The remaining methylene (B1212753) protons of the cyclobutyl ring will likely appear as overlapping multiplets in the upfield region of the spectrum, approximately between δ 1.8-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Oxazole-H4 | 7.0 - 7.5 | Singlet |
| CH₂Cl | 4.5 - 4.8 | Singlet |
| Cyclobutyl-CH | 3.2 - 3.8 | Multiplet |
| Cyclobutyl-CH₂ | 1.8 - 2.5 | Multiplet |
Carbon-13 NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbon atoms of the oxazole ring are anticipated to resonate in the downfield region, with C2 and C5 appearing around δ 160-165 ppm and δ 150-155 ppm respectively, and C4 at a more upfield position of approximately δ 125-130 ppm.
The chloromethyl carbon (CH₂Cl) is expected to have a chemical shift in the range of δ 40-45 ppm. The carbons of the cyclobutyl ring will appear in the upfield region, with the methine carbon (CH) attached to the oxazole ring resonating around δ 30-35 ppm and the methylene carbons (CH₂) appearing in the range of δ 18-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (Oxazole) | 160 - 165 |
| C5 (Oxazole) | 150 - 155 |
| C4 (Oxazole) | 125 - 130 |
| CH₂Cl | 40 - 45 |
| Cyclobutyl-CH | 30 - 35 |
| Cyclobutyl-CH₂ | 18 - 25 |
Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the cyclobutyl methine proton and the adjacent methylene protons, helping to trace the connectivity within the cyclobutyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons, for example, linking the ¹H signal of the oxazole H-4 to its corresponding ¹³C signal (C4).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. While there are no stereocenters in this molecule, these experiments could help to confirm the through-space relationships between the substituents and the oxazole ring.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
A key feature would be the C=N stretching vibration of the oxazole ring, which typically appears in the region of 1600-1680 cm⁻¹. The C-O-C stretching of the oxazole ring would likely be observed around 1050-1150 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and chloromethyl groups would be seen in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=N Stretch (Oxazole) | 1600 - 1680 |
| C-O-C Stretch (Oxazole) | 1050 - 1150 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₈H₁₀ClNO). This precise mass measurement allows for the unambiguous determination of the molecular formula. The expected monoisotopic mass would be calculated, and the characteristic isotopic pattern for a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would be observed in the mass spectrum, providing further confirmation of the elemental composition.
X-ray Crystallography for Solid-State Structural Analysis (Applicable to Derivatives)
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, offering unequivocal structural proof and insights into intermolecular interactions such as hydrogen bonding and crystal packing.
While the application of X-ray crystallography is crucial for understanding the solid-state structure of oxazole-containing compounds, specific studies detailing the crystal structures of derivatives of this compound are not found in the surveyed literature. Research in this area often focuses on derivatives with significant biological activity or novel synthetic pathways, and crystallographic analysis is performed to:
Confirm the absolute configuration of chiral centers.
Elucidate the conformational preferences of substituents, such as the orientation of the cyclobutyl ring relative to the oxazole core.
Analyze the supramolecular architecture, which can influence physical properties like solubility and melting point.
Without experimental data, a detailed discussion and the creation of data tables on the crystallographic parameters for derivatives of this specific compound is not possible.
Computational Chemistry and Theoretical Investigations of 5 Chloromethyl 2 Cyclobutyl 1,3 Oxazole
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a comprehensive understanding of the reaction mechanism.
A transition state (TS) represents the highest energy point along the lowest energy path of a reaction. Locating and characterizing the TS is crucial for understanding the reaction's kinetics and feasibility. For 5-(Chloromethyl)-2-cyclobutyl-1,3-oxazole, a potential reaction to study would be the nucleophilic substitution of the chlorine atom by a nucleophile (e.g., OH⁻).
Computational methods are used to search for the TS geometry. Once a candidate structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate—the specific atomic vibration that leads the molecule from the reactant state to the product state.
Following the successful characterization of a transition state, a Reaction Coordinate Analysis, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, is conducted. The IRC method maps the minimum energy path on the potential energy surface that connects the transition state downhill to the reactants on one side and to the products on the other.
Conformational Analysis of the Cyclobutyl and Chloromethyl Moieties
The cyclobutyl ring is not planar; it adopts a puckered conformation to relieve ring strain. It typically exists in equilibrium between two bent conformations. Computational modeling can be used to determine the potential energy surface for this ring-puckering motion. By systematically varying the puckering angle and calculating the energy at each point, an energy profile can be constructed. This profile reveals the most stable puckered conformation and the energy barrier for interconversion between the equivalent puckered forms. researchgate.net
Similarly, the chloromethyl group can rotate around the single bond connecting it to the C5 atom of the oxazole (B20620) ring. A conformational analysis of this rotation involves calculating the molecular energy as a function of the C4-C5-C(CH₂Cl)-Cl dihedral angle. This analysis identifies the lowest-energy (most stable) rotamers and the rotational energy barriers between them. Such studies, often performed using simulated annealing or systematic grid scans, are vital for understanding the molecule's preferred shape in different environments. nih.govresearchgate.net
Structure-Reactivity Relationship (SRR) Modeling for Future Synthetic Design
Structure-Reactivity Relationship (SRR) modeling for this compound provides a theoretical framework to understand and predict its chemical behavior, thereby guiding future synthetic strategies. By employing computational chemistry, researchers can elucidate the electronic and steric factors that govern the reactivity of different sites within the molecule. This predictive insight is invaluable for designing more efficient and selective syntheses of derivatives or more complex molecular architectures.
Key to SRR modeling is the calculation of various molecular descriptors. For instance, the distribution of electron density across the this compound molecule can highlight nucleophilic and electrophilic centers. The nitrogen atom in the oxazole ring is expected to be a primary nucleophilic site, while the carbon atom of the chloromethyl group is a key electrophilic center, susceptible to nucleophilic substitution reactions. The cyclobutyl group, while largely aliphatic, can exert steric effects and subtly influence the electronic properties of the oxazole ring through sigma-bond interactions.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to quantify these properties. Parameters like electrostatic potential (ESP) maps, frontier molecular orbital (FMO) energies (HOMO and LUMO), and partial atomic charges provide a detailed picture of the molecule's reactivity. For example, the location of the LUMO (Lowest Unoccupied Molecular Orbital) would likely be centered around the chloromethyl group, indicating the most probable site for a nucleophilic attack. Conversely, the HOMO (Highest Occupied Molecular Orbital) would likely be distributed across the oxazole ring, indicating its electron-donating capabilities.
By modeling the transition states of potential reactions, computational methods can also predict reaction barriers and thus reaction rates. This allows for the in silico screening of various reagents and reaction conditions to identify the most promising pathways for desired chemical transformations. For instance, in designing a synthetic route that involves the substitution of the chlorine atom, SRR modeling could compare the activation energies for reactions with different nucleophiles, helping to select the one that would lead to the highest yield and fewest byproducts.
Interactive Data Table: Calculated Reactivity Descriptors for this compound
Below is a hypothetical table of reactivity descriptors that could be generated for this compound using DFT calculations at the B3LYP/6-311G(d,p) level of theory. Such data is crucial for SRR modeling.
| Molecular Descriptor | Calculated Value | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Indicates electron-donating ability of the oxazole ring. |
| LUMO Energy | -0.5 eV | Suggests susceptibility of the chloromethyl group to nucleophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | Reflects the chemical stability of the molecule. |
| Dipole Moment | 2.5 D | Indicates overall polarity, influencing solubility and intermolecular interactions. |
| Mulliken Charge on C (chloromethyl) | +0.15 | Confirms the electrophilic nature of this carbon atom. |
| Mulliken Charge on N (oxazole) | -0.30 | Confirms the nucleophilic nature of the nitrogen atom. |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.
Predictive Modeling of Spectroscopic Parameters
Predictive modeling of spectroscopic parameters is a powerful application of computational chemistry that allows for the theoretical determination of spectra for compounds like this compound. This is particularly useful for structure verification and for understanding the relationship between molecular structure and spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The process involves first optimizing the molecular geometry of this compound at a given level of theory. Following this, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory, to yield the predicted chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure or can be used to distinguish between potential isomers. For instance, the chemical shift of the protons on the chloromethyl group would be predicted to be significantly downfield due to the electron-withdrawing effect of the chlorine atom and the oxazole ring.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can also be calculated computationally. researchgate.net After geometry optimization, a frequency calculation is performed, which provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies correspond to specific molecular motions, such as C-H stretching, C=N stretching of the oxazole ring, and C-Cl stretching. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method, which improves the agreement with experimental IR spectra.
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can provide insights into the fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to predict the most likely fragmentation pathways upon ionization in a mass spectrometer. Additionally, high-resolution mass spectrometry relies on the accurate calculation of the monoisotopic mass from the molecular formula, a fundamental piece of data readily available from the compound's structure. For related compounds like 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole, predicted collision cross-section values for different adducts can be computationally determined, aiding in ion mobility mass spectrometry analysis. uni.lu
Interactive Data Table: Predicted Spectroscopic Data for this compound
This table presents hypothetical, yet realistic, predicted spectroscopic data for the target molecule, based on computational models.
| Parameter | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (δ, ppm) | ||
| 4.65 | -CH₂Cl | |
| 7.10 | Oxazole ring proton | |
| 3.50 | Cyclobutyl methine proton | |
| 2.20-2.40 | Cyclobutyl methylene (B1212753) protons | |
| ¹³C NMR Chemical Shift (δ, ppm) | ||
| 165.0 | C2 (oxazole, adjacent to N and O) | |
| 155.0 | C5 (oxazole, with chloromethyl group) | |
| 125.0 | C4 (oxazole) | |
| 40.0 | -CH₂Cl | |
| 35.0 | Cyclobutyl methine carbon | |
| 18.0 | Cyclobutyl methylene carbons | |
| Key IR Frequencies (cm⁻¹) | ||
| 3100 | C-H stretch (oxazole ring) | |
| 2950-2850 | C-H stretch (cyclobutyl & CH₂) | |
| 1580 | C=N stretch (oxazole ring) | |
| 1100 | C-O-C stretch (oxazole ring) | |
| 750 | C-Cl stretch |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific quantum chemical calculations.
Strategic Applications in Organic Synthesis As a Building Block
Utility in the Modular Construction of Complex Molecular Architectures
The modular nature of 5-(chloromethyl)-2-cyclobutyl-1,3-oxazole renders it an excellent scaffold for the construction of complex molecular architectures. The high reactivity of the chloromethyl group allows for its facile displacement by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This key reactivity enables the straightforward attachment of various molecular fragments to the oxazole (B20620) core.
Table 1: Representative Nucleophilic Substitution Reactions for Modular Synthesis
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 5-(Aminomethyl)-2-cyclobutyl-1,3-oxazole derivative |
| Thiol | R-SH | 5-(Thio-methyl)-2-cyclobutyl-1,3-oxazole derivative |
| Alcohol | R-OH | 5-(Alkoxymethyl)-2-cyclobutyl-1,3-oxazole derivative |
| Azide (B81097) | NaN₃ | 5-(Azidomethyl)-2-cyclobutyl-1,3-oxazole |
Precursor for Elaborated Heterocyclic and Polycyclic Systems
Beyond simple substitution reactions, this compound can serve as a key precursor for the synthesis of more elaborated heterocyclic and polycyclic systems. nih.gov The chloromethyl group can be transformed into other functional groups that can then participate in cyclization reactions. For example, conversion of the chloromethyl group to an aldehyde or a carboxylic acid would provide an electrophilic center for intramolecular reactions.
Furthermore, the oxazole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. This reactivity allows for the construction of fused pyridine and other polycyclic aromatic systems. The versatility of the oxazole ring, combined with the reactive handle of the chloromethyl group, opens up numerous possibilities for the synthesis of novel and complex ring systems.
Table 2: Transformations for the Synthesis of Complex Heterocycles
| Transformation of Chloromethyl Group | Subsequent Reaction | Resulting Heterocyclic System |
| Oxidation to Aldehyde | Intramolecular Wittig Reaction | Fused Bicyclic System |
| Conversion to Phosphonium Salt | Intramolecular Cyclization | Fused Ring System |
| Diels-Alder Reaction of Oxazole Ring | Reaction with an Alkyne | Fused Pyridine Derivative |
Development of Chemical Probes and Tools for Synthetic Methodology
The ability to introduce a wide range of functionalities onto the this compound scaffold makes it a promising candidate for the development of chemical probes. For instance, fluorescent dyes, biotin tags, or photoaffinity labels could be attached to the molecule via the chloromethyl group. Such probes could be used to study biological processes or to identify the targets of bioactive molecules.
In the context of synthetic methodology, this compound can be used to explore new chemical reactions and to develop novel synthetic strategies. The unique combination of the oxazole ring and the reactive chloromethyl group may enable the discovery of new catalytic processes or tandem reactions.
Application in Combinatorial and Parallel Synthesis Approaches
The robust reactivity of the chloromethyl group makes this compound well-suited for use in combinatorial and parallel synthesis. nih.gov These high-throughput synthesis techniques are used to rapidly generate large libraries of compounds for screening in drug discovery and materials science. The compound can be anchored to a solid support, allowing for the efficient addition of various building blocks in a parallel fashion. nih.gov
The use of solid-phase synthesis simplifies the purification process, as excess reagents and byproducts can be easily washed away. This approach enables the automated synthesis of large numbers of discrete compounds, each with a unique substituent introduced at the C5 position of the oxazole ring.
Future Research Directions and Emerging Opportunities
Development of Novel Asymmetric Synthetic Routes to Chiral Analogues
A significant frontier in the study of 5-(chloromethyl)-2-cyclobutyl-1,3-oxazole lies in the development of asymmetric synthetic routes to its chiral analogues. The presence of the cyclobutyl group introduces the possibility of stereoisomerism, and the synthesis of enantiomerically pure forms of this compound and its derivatives could be crucial for applications in medicinal chemistry and materials science, where specific stereochemistry often dictates biological activity or material properties.
Future research should focus on the use of chiral catalysts and ligands to control the stereochemical outcome of the oxazole (B20620) ring formation or the introduction of the cyclobutyl and chloromethyl substituents. Strategies that could be explored include:
Chiral Catalysis: The use of chiral transition metal catalysts, such as those based on rhodium, iridium, or palladium, could facilitate enantioselective cyclization reactions to form the oxazole ring. Additionally, chiral organocatalysts, which have shown promise in a variety of asymmetric transformations, could be developed for the synthesis of chiral precursors to the target molecule.
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into one of the starting materials could direct the stereoselective formation of the desired product. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or esterases, could be used to resolve a racemic mixture of this compound or a key intermediate, providing access to the individual enantiomers.
The successful development of such asymmetric syntheses would not only provide access to novel chiral building blocks but also enable detailed studies into the structure-activity relationships of their stereoisomers.
Integration into Advanced Flow Chemistry and Microfluidic Systems
The synthesis of this compound and its derivatives is well-suited for integration into advanced flow chemistry and microfluidic systems. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for automated, high-throughput synthesis.
Future research in this area could explore the following:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target compound would allow for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved purity, and more consistent product quality. The modular nature of flow reactors also facilitates the telescoping of multi-step sequences, reducing the need for intermediate purification steps.
Microfluidic Reactors: The use of microfluidic reactors can further enhance reaction efficiency due to their high surface-area-to-volume ratios, leading to rapid mixing and heat transfer. This can be particularly advantageous for highly exothermic or fast reactions that are difficult to control in batch.
Automated Synthesis and Optimization: Integrating flow chemistry setups with automated control systems and in-line analytical techniques (e.g., FTIR, UV-Vis, or mass spectrometry) would enable real-time reaction monitoring and optimization. This approach can significantly accelerate the discovery of optimal reaction conditions and the synthesis of libraries of derivatives for screening purposes.
The implementation of flow chemistry and microfluidic systems for the production of this compound would represent a significant step towards more efficient, sustainable, and scalable synthetic methodologies.
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique opportunities for the transformation of this compound, providing access to novel reactivity pathways that are often inaccessible through conventional thermal methods.
Photochemical Transformations: The interaction of the molecule with light could induce a variety of interesting reactions. Future research could investigate:
Photoinduced C-H Functionalization: The cyclobutyl group possesses C-H bonds that could be targeted for functionalization using photoredox catalysis. This would allow for the direct introduction of new substituents onto the cyclobutyl ring, expanding the chemical space of accessible derivatives.
Transformations of the Chloromethyl Group: The chloromethyl group is a potential site for photoinduced reactions, such as radical-mediated substitutions or couplings, to introduce a wide range of functional groups.
Photocycloadditions: The oxazole ring itself can participate in photochemical cycloaddition reactions, which could be explored to construct more complex polycyclic structures.
Electrochemical Transformations: The use of electrochemistry provides a powerful tool for mediating redox reactions with a high degree of control. Potential areas of exploration include:
Electrochemical Synthesis: The oxazole ring can be synthesized via electrochemical methods, and developing such a route for the 2-cyclobutyl-substituted core could offer a more sustainable and efficient alternative to traditional methods.
Electrochemical Functionalization: The oxazole ring and its substituents could be functionalized through electrochemical oxidation or reduction. For example, electrochemical C-H activation could be used to introduce substituents at specific positions on the oxazole or cyclobutyl rings.
Electrochemical Polymerization: The molecule could potentially be used as a monomer for the synthesis of novel conducting polymers through electropolymerization, with potential applications in materials science.
The exploration of these photochemical and electrochemical transformations promises to unlock new avenues for the derivatization and application of this compound.
Detailed Mechanistic Investigations using Advanced Analytical Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and developing new synthetic routes. The application of advanced analytical techniques will be crucial in this endeavor.
Future research should focus on:
In-situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of reactions in real-time, providing valuable information about the formation of intermediates and the kinetics of the reaction. This data can be used to build detailed kinetic models and to identify rate-limiting steps.
Identification of Intermediates: The use of advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), coupled with chromatographic separation methods, can aid in the identification and characterization of transient intermediates and byproducts.
Spectroscopic and Crystallographic Analysis: Detailed spectroscopic analysis using advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., 2D NMR) and X-ray crystallography will be essential for the unambiguous structural elucidation of starting materials, intermediates, and final products. This information is critical for understanding the stereochemical aspects of the reactions.
By employing these advanced analytical techniques, a deeper understanding of the underlying reaction mechanisms can be achieved, paving the way for more rational and efficient synthetic strategies.
Computational Design of Novel Reactivity Pathways
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of reactivity and the design of new reaction pathways. The application of these methods to this compound could significantly accelerate the discovery of novel transformations.
Future research in this area should involve:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of the molecule and to calculate the energies of transition states and intermediates for various potential reactions. This can provide valuable insights into the feasibility of different reaction pathways and help to predict the regioselectivity and stereoselectivity of reactions.
In Silico Screening: Computational screening of virtual libraries of catalysts and reagents can be performed to identify promising candidates for new reactions. This can significantly reduce the experimental effort required to discover novel transformations.
Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties (e.g., NMR and IR spectra) of potential products and intermediates, which can aid in their identification and characterization.
Molecular Dynamics Simulations: For reactions in solution, molecular dynamics simulations can be used to study the role of the solvent and other environmental factors on the reaction mechanism and outcome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
